molecular formula C20H20N2O2S B11636414 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B11636414
M. Wt: 352.5 g/mol
InChI Key: JBALGLJJEPVOGC-UHFFFAOYSA-N
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Description

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with a 2-methylphenoxy group and a 4-phenyl-1,3-thiazol-2-yl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butyric acid with an appropriate amine.

    Coupling Reactions: The final step involves coupling the 2-methylphenoxy group and the 4-phenyl-1,3-thiazol-2-yl group to the butanamide backbone using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and thiazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide backbone.

    4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide: Similar structure but with a propanamide backbone.

    4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and thiazole groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

4-(2-methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C20H20N2O2S/c1-15-8-5-6-11-18(15)24-13-7-12-19(23)22-20-21-17(14-25-20)16-9-3-2-4-10-16/h2-6,8-11,14H,7,12-13H2,1H3,(H,21,22,23)

InChI Key

JBALGLJJEPVOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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